(4-Bromophenyl)(2-chloro-3-pyridinyl)methanone
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Overview
Description
(4-Bromophenyl)(2-chloro-3-pyridinyl)methanone is an organic compound that features both bromophenyl and chloropyridinyl groups. This compound is of interest due to its unique chemical structure, which allows it to participate in various chemical reactions and applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromophenyl)(2-chloro-3-pyridinyl)methanone typically involves the reaction of 4-bromobenzoyl chloride with 2-chloro-3-pyridinecarboxaldehyde in the presence of a base such as triethylamine. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or tetrahydrofuran .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for larger scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
(4-Bromophenyl)(2-chloro-3-pyridinyl)methanone undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it forms carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, strong bases for substitution reactions, and oxidizing or reducing agents for redox reactions. Conditions vary depending on the desired reaction but often involve controlled temperatures and inert atmospheres.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can produce biaryl compounds, while nucleophilic substitution can yield various substituted derivatives .
Scientific Research Applications
(4-Bromophenyl)(2-chloro-3-pyridinyl)methanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4-Bromophenyl)(2-chloro-3-pyridinyl)methanone involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
(4-Bromophenyl)(pyridin-3-yl)methanone: Similar structure but lacks the chlorine atom.
(4-Bromophenyl)(3-hydroxy-4-methoxyphenyl)methanone: Contains additional functional groups that confer different chemical properties.
Uniqueness
The presence of both bromophenyl and chloropyridinyl groups in (4-Bromophenyl)(2-chloro-3-pyridinyl)methanone makes it unique compared to similar compounds. This unique structure allows it to participate in a wider range of chemical reactions and applications .
Properties
CAS No. |
125035-37-2 |
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Molecular Formula |
C12H7BrClNO |
Molecular Weight |
296.54 g/mol |
IUPAC Name |
(4-bromophenyl)-(2-chloropyridin-3-yl)methanone |
InChI |
InChI=1S/C12H7BrClNO/c13-9-5-3-8(4-6-9)11(16)10-2-1-7-15-12(10)14/h1-7H |
InChI Key |
GSIFYNLIZNGUPN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(N=C1)Cl)C(=O)C2=CC=C(C=C2)Br |
Origin of Product |
United States |
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